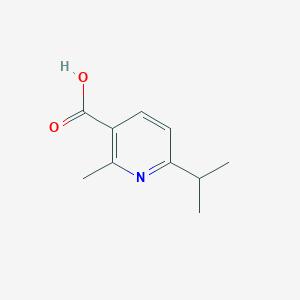![molecular formula C14H16N2O2S2 B2438170 Ethyl-3-((6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoat CAS No. 304684-53-5](/img/structure/B2438170.png)
Ethyl-3-((6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate” is a chemical compound with the molecular formula C14H16N2O2S2 and a molecular weight of 308.41 . It is also known as "Propanoic acid, 3-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-, ethyl ester" .
Synthesis Analysis
The synthesis of similar compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis
The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .Chemical Reactions Analysis
According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta .Wissenschaftliche Forschungsanwendungen
Mehrkomponentensynthese
Diese Verbindung wird in der Mehrkomponentensynthese von 6,7-Dihydro-5H-cyclopenta[b]pyridin-Derivaten verwendet . Der Prozess beinhaltet die Kondensation von Malonsäuredinitril, Schwefelwasserstoff, Aldehyden, 1-(Cyclopent-1-en-1-yl)pyrrolidin und Alkylierungsmitteln .
Biologische Aktivität
Cyclopenta[b]pyridin-Derivate, zu denen diese Verbindung gehört, zeigen ein breites Spektrum an biologischer Aktivität . Sie sind strukturelle Fragmente von Alkaloiden .
Hypoglykämische Aktivität
Derivate dieser Verbindung wurden als hypoglykämisch aktiv befunden . Dies macht sie potenziell nützlich bei der Behandlung von Diabetes .
Calciumkanal-Antagonisten
Einige Derivate dieser Verbindung wirken als Antagonisten von Calciumkanälen . Das bedeutet, dass sie bei der Behandlung von Erkrankungen wie Bluthochdruck und Angina pectoris eingesetzt werden könnten .
Fluoreszierende Sonden
Bestimmte Derivate dieser Verbindung können als fluoreszierende Sonden verwendet werden . Dies sind Werkzeuge, die Forschern helfen können, biologische Prozesse zu visualisieren und zu verfolgen .
Proteinkinase FGFR1-Inhibitoren
Es wurde festgestellt, dass einige Derivate dieser Verbindung die Proteinkinase FGFR1 hemmen . Dies könnte sie möglicherweise nützlich bei der Behandlung bestimmter Krebsarten machen .
Antibakterielle Aktivität
Diese Verbindung wurde bei der Synthese neuartiger Thieno[2,3-d]pyrimidine eingesetzt, die eine antibakterielle Aktivität zeigten .
Synthese von Heterocyclen
Die Struktur einer Reihe von Heterocyclen, die auf der Grundlage dieser Verbindung erhalten wurden, wurde durch Röntgenstrukturanalyse untersucht . Dies könnte potenziell zur Entwicklung neuer Synthesemethoden und zur Entdeckung neuer Verbindungen führen .
Wirkmechanismus
Target of Action
Compounds with structures similar to “ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate” and “ethyl 3-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}propanoate” often target enzymes or receptors involved in cellular signaling pathways .
Mode of Action
These compounds might interact with their targets by binding to the active site or allosteric sites, thereby modulating the activity of the target .
Biochemical Pathways
The interaction of these compounds with their targets could affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on various factors such as their chemical structure, solubility, stability, and the presence of functional groups that can be metabolized by the body .
Result of Action
The molecular and cellular effects of these compounds’ action would depend on the specific pathways they affect. This could range from changes in cell growth and proliferation to alterations in cell death mechanisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of these compounds .
Eigenschaften
IUPAC Name |
ethyl 3-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-18-11(17)6-7-19-13-12-9-4-3-5-10(9)20-14(12)16-8-15-13/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAORBVOYCXAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC=NC2=C1C3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2438089.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2438090.png)
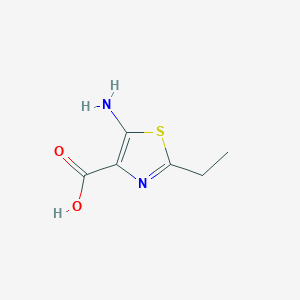
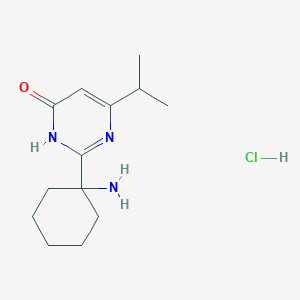


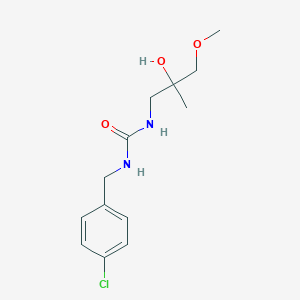
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2438099.png)
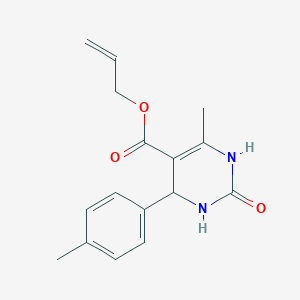
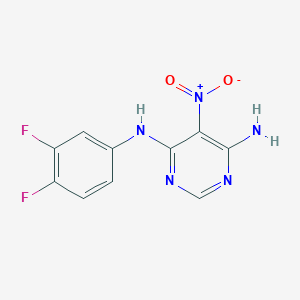
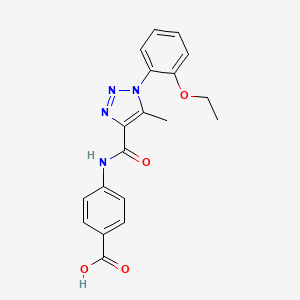
![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2438105.png)
